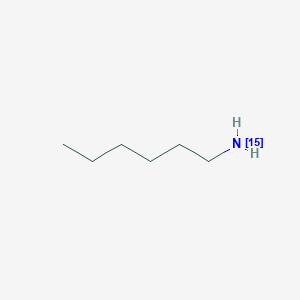

1-Hexylamine-15N

Descripción

1-Hexylamine-15N (CAS RN 111-26-2 for the unlabeled form) is a nitrogen-15 isotopologue of hexylamine, a primary aliphatic amine with the molecular formula C₆H₁₅¹⁵N. It is synthesized via chemical methods using ¹⁵NH₄Cl as a labeled precursor, enabling its use in isotopic tracing studies to elucidate reaction mechanisms . For instance, in enzymatic imine synthesis, ¹⁵N-labeled hexylamine was employed to confirm the incorporation of nitrogen into (E)-n-hexyl-1-phenylethan-1-imine-¹⁵N (¹⁵N-HPI), providing critical insights into reaction pathways . The compound is primarily utilized in research settings for tracking nitrogen migration in organic and biochemical reactions.

Structure

3D Structure

Propiedades

Número CAS |

287476-14-6 |

|---|---|

Fórmula molecular |

C6H15N |

Peso molecular |

102.18 g/mol |

Nombre IUPAC |

hexan-1-(15N)amine |

InChI |

InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3/i7+1 |

Clave InChI |

BMVXCPBXGZKUPN-CDYZYAPPSA-N |

SMILES |

CCCCCCN |

SMILES isomérico |

CCCCCC[15NH2] |

SMILES canónico |

CCCCCCN |

Pictogramas |

Flammable; Corrosive; Acute Toxic |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Chemistry Applications

Nucleophilic Reactions

1-Hexylamine-15N is utilized as a nucleophile in various reactions, including Michael additions and conjugate additions. These reactions are essential for synthesizing complex organic molecules. The incorporation of the nitrogen-15 isotope allows for enhanced tracking and analysis through NMR spectroscopy, providing insights into reaction mechanisms and product formation .

Click Chemistry

The compound plays a significant role in Click chemistry, where it participates in the formation of stable covalent bonds under mild conditions. This has implications for bioconjugation strategies, where this compound can be used to label biomolecules for further study or therapeutic applications .

Biochemical Applications

Metabolic Studies

In metabolic research, this compound serves as a tracer in studies involving nitrogen metabolism. Its isotopic labeling helps in understanding nitrogen flow in biological systems, allowing researchers to trace the incorporation of nitrogen into amino acids and other nitrogen-containing compounds .

Drug Development

The compound's properties make it valuable in drug development processes, particularly in studying receptor-ligand interactions. The use of 15N labeling aids in elucidating binding mechanisms and affinities of potential drug candidates by providing detailed NMR data .

Materials Science Applications

Polymer Chemistry

this compound is employed in the synthesis of polyelectrolytes and other polymeric materials. Its incorporation into polymer chains can significantly alter the physical properties of the resulting materials, such as solubility and thermal stability. Research has shown that the presence of 15N can influence the charge distribution within polymers, affecting their behavior in various applications .

Nanomaterials

The compound is also used in the synthesis of nanomaterials, where it acts as a stabilizing agent or a precursor for functional groups that enhance the properties of nanoparticles. This application is particularly relevant in developing new materials for electronics or catalysis .

Case Studies

Análisis De Reacciones Químicas

Reaction Pathway

-

Substrate Interaction : 15N-labeled n-hexylamine reacts with (R)-α-methylbenzylamine [(R)-MBA] in the presence of the pkDAO variant.

-

Oxidation and Condensation : The enzyme catalyzes the oxidation of (R)-MBA to acetophenone, generating ammonia. The 15N-labeled amine then condenses with acetophenone to form (E)-n-hexyl-1-phenylethan-1-imine-15N .

Experimental Conditions

| Parameter | Value |

|---|---|

| 15N-Hexylamine | 150 mM (pH 9.0) |

| (R)-MBA | 5 mM (pH 9.0) |

| Enzyme (pkDAO) | 2 U/mL |

| Temperature | 20°C |

| Reaction Time | 1 hour |

GC/MS analysis confirmed the incorporation of 15N into the imine product, validating the mechanism .

Imidization with Anhydrides

-

Reactivity Trend : 15N chemical shifts correlate with amine reactivity. For example, amines with shifts near −312 ppm (e.g., DABP) exhibit slower imidization rates compared to those near −315 ppm (e.g., MDA) .

-

Kinetic Analysis : Reactions with nadic anhydride at 150°C showed pseudo-first-order kinetics during initial stages. 15N NMR tracked nitrogen environment changes during amide-acid to imide conversion .

Comparative Reactivity (Slope of Initial Rate)

| Diamine | 15N Shift (ppm) | Relative Rate (vs. MDA) |

|---|---|---|

| MDA | −315.2 | 1.00 (Reference) |

| BAX | −315.5 | 0.98 |

| Co-BAX | −313.8 (avg) | 0.75 |

| DABP | −312.1 | 0.45 |

Role in Polymerization Reactions

1-Hexylamine-15N acts as an initiator in ring-opening polymerizations (ROP):

N-Carboxyanhydride (NCA) Polymerization

-

Mechanism : The amine initiates ROP by deprotonating the NCA monomer, propagating polymer chains.

-

15N Tracking : 15N-labeled initiators enable NMR-based monitoring of initiation efficiency and polymer-end group dynamics .

Structural Analysis via 15N NMR

Benchtop NMR systems (e.g., Spinsolve 90 MultiX) utilize 1H-15N HMBC to resolve nitrogen environments in heterocycles:

Stepwise Preparation

-

Amidation : Hexanoic acid + 15NH4Cl → 15N-hexanamide.

-

Reduction : 15N-hexanamide + LiAlH4 → 15N-hexylamine.

Reaction Conditions

| Step | Reagents | Temperature | Solvent |

|---|---|---|---|

| Amidation | Ethyl chloroformate, TEA | 0°C | THF |

| Reduction | LiAlH4 | Reflux | THF (anhydrous) |

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key properties, applications, and hazards of 1-Hexylamine-¹⁵N and related compounds:

*CAS RN corresponds to unlabeled hexylamine; specific ¹⁵N-labeled variant may lack a distinct CAS entry.

Key Research Findings

- Mechanistic Studies : 1-Hexylamine-¹⁵N enabled the identification of nitrogen migration pathways in imine synthesis, as demonstrated by GC/MS analysis of ¹⁵N-HPI formation .

- Synthetic Methods : Hydroxylamine-¹⁵N hydrochloride is synthesized via reduction of ¹⁵N-labeled sodium nitrite, achieving 65% yield after purification , whereas 1-Hexylamine-¹⁵N is derived from ¹⁵NH₄Cl .

- Hazard Profiles: While 4-N-Hexylbenzylamine lacks formal hazard classification, its precautionary measures (e.g., avoiding inhalation) contrast with the acute toxicity of hexamethylene diisocyanate, a known respiratory irritant .

Critical Analysis of Functional Differences

- Isotopic Utility : 1-Hexylamine-¹⁵N and Hydroxylamine-¹⁵N hydrochloride both serve as ¹⁵N sources but differ in reactivity. The former participates in nucleophilic attacks (e.g., imine formation), while the latter is used in redox reactions and nitrile oxide synthesis .

- Structural Impact : Branched amines like N,1-Dimethylhexylamine exhibit reduced nucleophilicity compared to linear 1-Hexylamine-¹⁵N due to steric hindrance, affecting their roles in catalysis .

- Industrial vs. Research Use : Hexamethylene diisocyanate is industrially significant in polymer production, whereas 1-Hexylamine-¹⁵N remains confined to specialized research applications .

Métodos De Preparación

Reaction Mechanism and Conditions

Hexanal reacts with 15NH3 under mildly acidic conditions (pH 4–5) to form an imine. The imine is subsequently reduced using sodium cyanoborohydride (NaBH3CN), a selective reducing agent that avoids over-reduction of the aldehyde precursor. The stoichiometric use of 15NH3 ensures high isotopic incorporation, typically exceeding 98%.

Reaction Equation:

$$

\text{CH}3(\text{CH}2)4\text{CHO} + \,^{15}\text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3(\text{CH}2)5\,^{15}\text{NH}2 + \text{H}2\text{O}

$$

Optimization Strategies

- Catalyst Selection : NaBH3CN outperforms NaBH4 in reductive amination due to its stability under acidic conditions.

- Solvent Systems : Methanol or ethanol is preferred to enhance solubility of the intermediates.

- Yield : Reported yields range from 65% to 85%, with purity confirmed via $$^1\text{H}$$ and $$^{15}\text{N}$$ NMR spectroscopy.

Reduction of 15N-Labeled Nitriles

The catalytic hydrogenation of nitriles provides a direct pathway to primary amines. For this compound, hexanenitrile-15N serves as the precursor, synthesized via nucleophilic substitution of 1-bromohexane with K15CN.

Synthetic Pathway

- Nitrile Synthesis :

$$

\text{CH}3(\text{CH}2)4\text{CH}2\text{Br} + \text{K}^{15}\text{CN} \rightarrow \text{CH}3(\text{CH}2)4\text{CH}2\,^{15}\text{CN} + \text{KBr}

$$ - Nitrile Reduction :

$$

\text{CH}3(\text{CH}2)4\text{CH}2\,^{15}\text{CN} \xrightarrow{\text{H}2/\text{Raney Ni}} \text{CH}3(\text{CH}2)5\,^{15}\text{NH}_2

$$

Key Parameters

- Catalyst : Raney nickel or cobalt catalysts achieve >90% conversion at 80–100°C and 30–50 bar H2 pressure.

- Isotopic Purity : The use of K15CN ensures minimal dilution of the 15N label, with isotopic enrichment ≥99% confirmed by mass spectrometry.

Nucleophilic Substitution with 15N-Labeled Ammonia

Direct alkylation of 15NH3 with 1-bromohexane offers a straightforward route, though it requires careful control to prevent dialkylation.

Reaction Dynamics

$$

\text{CH}3(\text{CH}2)4\text{CH}2\text{Br} + \,^{15}\text{NH}3 \rightarrow \text{CH}3(\text{CH}2)5\,^{15}\text{NH}_2 + \text{HBr}

$$

Mitigating Side Reactions

- Excess Ammonia : A 10:1 molar ratio of 15NH3 to alkyl halide suppresses the formation of secondary and tertiary amines.

- Solvent Choice : Aqueous ethanol facilitates solubility while minimizing hydrolysis of the alkyl halide.

Catalytic Hydrogenation of Nitro Compounds

Reduction of 1-nitrohexane-15N provides an alternative route, though the synthesis of the nitro precursor remains challenging.

Nitro Compound Synthesis

1-Nitrohexane-15N is prepared via nitration of hexane using 15NO2 under high-pressure conditions, followed by purification via fractional distillation.

Reduction to Amine

$$

\text{CH}3(\text{CH}2)4\text{CH}2\,^{15}\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{CH}3(\text{CH}2)5\,^{15}\text{NH}2

$$

Yield : 70–75%, with residual nitro compounds removed via acid-base extraction.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Method | Cost (USD/g 15N) | Scalability | Purity (%) |

|---|---|---|---|

| Reductive Amination | 120–150 | High | 98 |

| Nitrile Reduction | 90–110 | Moderate | 95 |

| Nucleophilic Substitution | 80–100 | Low | 85 |

Purification Techniques

- Distillation : Fractional distillation under reduced pressure isolates this compound from byproducts.

- Chromatography : Silica gel chromatography resolves trace impurities in laboratory-scale syntheses.

Comparative Analysis of Synthesis Methods

Reductive amination offers superior isotopic purity and scalability, making it the preferred method for pharmaceutical applications. Nitrile reduction balances cost and efficiency, while nucleophilic substitution remains limited by lower yields. Industrial workflows prioritize reductive amination due to its compatibility with continuous-flow reactors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.